molecular formula C11H14N2O2 B113126 N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide CAS No. 86847-71-4

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Cat. No.: B113126
CAS No.: 86847-71-4
M. Wt: 206.24 g/mol
InChI Key: ICMXCEJBHWHTBH-UHFFFAOYSA-N
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Description

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of N-(3-Formylpyridin-4-yl)pivalamide is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.

Action Environment

N-(3-Formylpyridin-4-yl)pivalamide is stored in an inert atmosphere at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and atmospheric composition.

Biological Activity

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction is crucial for the compound's antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties against various pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

2. Anticancer Properties

The compound has been explored for its anticancer potential. It may inhibit tumor cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation. For instance, studies suggest that it could modulate the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study Focus Findings
Study AAntimicrobialDemonstrated inhibition of E. coli growth at concentrations of 50 µg/mL.
Study BAnticancerShowed reduced proliferation of breast cancer cells (MCF-7) by 40% at 100 µM concentration.
Study CMechanismIdentified interaction with CDK2, leading to G1 phase arrest in cancer cells.

Synthesis Routes

The synthesis of this compound typically involves the reaction of 3-pyridinecarboxaldehyde with appropriate amine reagents under controlled conditions. Various synthetic pathways have been documented:

  • Condensation Reaction : Reacting 3-pyridinecarboxaldehyde with 2,2-dimethylpropanamine.
  • Reduction : The formyl group can be reduced to a hydroxymethyl group using sodium borohydride.

Properties

IUPAC Name

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMXCEJBHWHTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381490
Record name N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-71-4
Record name N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-N-pyridin-4-yl-propionamide (5.60 g) was dissolved in tetrahydrofuran (70 ml) to prepare a solution which was then cooled to −78° C. A 1.57 M n-butyllithium/n-hexane solution (62 ml) was gradually added dropwise thereto, and the mixture was stirred at −78° C. for 15 min. The reaction solution was stirred at 0° C. for 4 hr and was then again cooled to −78° C. A solution of N,N-dimethylformamide (6.69 g) in tetrahydrofuran (7 ml) was gradually added dropwise thereto. The temperature of the reaction solution was raised to room temperature, the reaction solution was then poured into a mixture composed of ice (10 g) and 6 N hydrochloric acid (30 ml), and the mixture was stirred at room temperature for 15 min. The aqueous layer was neutralized with potassium carbonate powder and was extracted with diethyl ether. The diethyl ether layer was then washed with water and saturated brine and was dried over magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give N-(3-formyl-pyridin-4-yl)-2,2-dimethyl-propionamide (3.35 g, yield 52%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
62 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Six
Quantity
6.69 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of Example 25A (11.4 g, 64 mmol) in 200 mL THF was cooled to −78° C., treated with 1.6 M nBuLi in hexanes (100 mL, 160 mmol), warmed to 0° C., stirred for 1 hour, treated with a solution of DMF (22 g, 215 mmol) in 100 mL THF, warmed to room temperature, stirred for 1 hour, diluted with brine, and extracted three times with ethyl acetate. The combined extracts were washed with water, washed twice with brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 3% methanol/dichloromethane to provide the desired product (9.1 g, 69%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
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N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
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